1-Bromoheptane
Overview
Description
1-Bromoheptane is a brominated alkane that is of interest in various chemical synthesis processes. While the provided papers do not directly discuss 1-bromoheptane, they do provide insights into the synthesis and properties of related brominated organic compounds, which can be extrapolated to understand the characteristics of 1-bromoheptane.
Synthesis Analysis
The synthesis of brominated organic compounds can involve various reagents and pathways. For instance, 1-bromo-1-lithioethene is synthesized and used as a reagent for clean 1,2-addition reactions with aldehydes and ketones, leading to the formation of 2-bromo-1-alken-3-ols . Similarly, marine algae have been shown to catalyze the incorporation of bromide ions into organic compounds, producing brominated heptanones and bromoform . These studies suggest that bromination reactions can be carried out both chemically and biologically, which could be applicable to the synthesis of 1-bromoheptane.
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for their reactivity and physical properties. For example, the crystal structure of 1,7-bis(4-bromophenyl)heptane-1,7-dione was characterized using x-ray diffraction, and its geometry was optimized using density functional theory (DFT) . This indicates that similar structural analysis techniques could be used to determine the molecular structure of 1-bromoheptane.
Chemical Reactions Analysis
Brominated compounds participate in various chemical reactions. The 1-bromoalumole, for instance, is used for the functionalization of alumoles . The intramolecular Darzens reaction of 1-bromo-4-acyloxybutane derivatives leads to the formation of 2,7-dioxabicyclo[4.1.0] heptanes . These examples demonstrate the reactivity of brominated compounds in forming new structures, which is relevant for understanding the chemical behavior of 1-bromoheptane.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their molecular structure. Mixed Langmuir films of 1-heptadecanoic acid and 1-bromohexadecane show changes in their configuration and collapse pressures depending on the composition, which affects their ability to form monolayers . The physicochemical properties of brominated compounds, such as 1,7-bis(4-bromophenyl)heptane-1,7-dione, have been characterized using various spectral tools, and their reactivity properties have been analyzed using molecular orbital analysis, NBO analysis, and MEP surfaces . These studies provide a framework for understanding the properties of 1-bromoheptane.
Scientific Research Applications
1. Self-Assembly and Structural Properties
1-Bromoheptane has been studied for its self-assembly and structural properties. Research has shown that 1-bromoheptane forms a herringbone structure when self-assembled on graphite. This behavior is attributed to the bromine atoms, which act effectively as an extension of the carbon backbone, demonstrating a distinct odd/even chain-length alternation in monolayer morphologies (Florio et al., 2008).
2. Physical Properties: Density and Viscosity
The density and viscosity of 1-bromoheptane have been measured over a wide temperature range. These studies provide important data for understanding the physical behavior of 1-bromoheptane under different conditions, which is crucial for various industrial and scientific applications (Bolotnikov et al., 2007); (Ryshkova et al., 2020).
3. Isobaric Heat Capacity and Isothermal Compressibility
Investigations into the isobaric heat capacity and isothermal compressibility of 1-bromoheptane have been conducted. These studies are essential for understanding the thermodynamic properties of 1-bromoheptane, which have implications in fields such as material science and chemical engineering (Korotkovskii et al., 2016).
4. Monolayer Adsorption Studies
Research has been conducted on the adsorption of 1-bromoheptane monolayers on graphite surfaces. This research is significant for understanding surface interactions and the formation of thin films, which have applications in nanotechnology and material sciences (Sun et al., 2012).
5. Analytical Applications
1-Bromoheptane has been used in analytical chemistry, particularly in mass spectrometric detection. Its properties make it suitable for the detection of organobromine compounds, demonstrating its utility in analytical methodologies (Waggoner et al., 2000).
6. Phase Transfer Catalysis
The use of 1-bromoheptane in phase transfer catalysis has been explored. This research provides insights into more efficient chemical synthesis processes and the recycling of catalysts, which is important for sustainable chemical manufacturing (Luthra et al., 2002).
Safety And Hazards
1-Bromoheptane is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-bromoheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXKDWGTSHCFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022095 | |
Record name | 1-Bromoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Bromoheptane | |
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Vapor Pressure |
1.27 [mmHg] | |
Record name | 1-Bromoheptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21236 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Bromoheptane | |
CAS RN |
629-04-9 | |
Record name | 1-Bromoheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMOHEPTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7315 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Bromoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022095 | |
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Record name | 1-bromoheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.063 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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